molecular formula C18H30N2Sn B1446396 3-(Tributylstannyl)-2-pyridinecarbonitrile CAS No. 1416437-24-5

3-(Tributylstannyl)-2-pyridinecarbonitrile

Cat. No. B1446396
M. Wt: 393.2 g/mol
InChI Key: FKMDONAGHOEWRM-UHFFFAOYSA-N
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Description

Tributyltin (TBT) compounds are a class of organotin compounds which contain the (C4H9)3Sn group . They have three butyl groups covalently bonded to a tin (IV) atom . A general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .


Synthesis Analysis

Tributyltin compounds can be used in the synthesis of various organic compounds . For example, they can be used as precursors for chain propagating radicals in the synthesis of tetrahydrocannabinols and derivatives .


Molecular Structure Analysis

The molecular structure of a tributyltin compound typically consists of a tin (IV) atom covalently bonded to three butyl groups .


Chemical Reactions Analysis

Tributyltin compounds can participate in various chemical reactions. For example, they can be used as precursors for chain propagating radicals .


Physical And Chemical Properties Analysis

Tributyltin compounds have a low water solubility, making them ideal for antifouling agents . They also have a high fat solubility and tend to absorb more readily to organic matter in soils or sediment .

Scientific Research Applications

Pyridine Derivatives in Drug Discovery

Pyridine derivatives, including structures like pyrrolidine rings, are pivotal in medicinal chemistry for developing compounds for treating human diseases. Their saturation, stereochemistry, and 3D structure contribute to their effectiveness in exploring pharmacophore spaces. This class of compounds is utilized in synthesizing bioactive molecules with target selectivity, demonstrating the chemical versatility and application of pyridine derivatives in drug discovery and development (Li Petri et al., 2021).

Environmental and Toxicological Research

Tributyltin (TBT), sharing a part of the name with the compound , has been extensively studied for its environmental impact, particularly in marine and freshwater ecosystems due to its use in antifouling agents. Research on TBT has informed policies and regulatory measures due to its toxic, persistent, and bioaccumulative characteristics (Antízar-Ladislao, 2008).

Catalysis and Chemical Synthesis

Research on hybrid catalysts, including those involving pyridine derivatives, highlights their importance in synthesizing biologically and pharmaceutically relevant compounds. These studies shed light on the synthesis pathways and the use of various catalysts in creating complex molecules, demonstrating the integral role of pyridine structures in catalytic processes (Parmar et al., 2023).

Biopolymer Research

Polyhydroxyalkanoates (PHAs) research, while not directly related to 3-(Tributylstannyl)-2-pyridinecarbonitrile, showcases the exploration of biopolymers for medical applications, indicating a broader scientific interest in materials science and the development of new, biocompatible materials for healthcare (Chai et al., 2020).

Safety And Hazards

Tributyltin compounds are considered hazardous. They are toxic if swallowed and harmful in contact with skin . They can cause skin irritation and serious eye irritation . They may also damage fertility and the unborn child, and cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-tributylstannylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N2.3C4H9.Sn/c7-5-6-3-1-2-4-8-6;3*1-3-4-2;/h1-2,4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMDONAGHOEWRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tributylstannyl)-2-pyridinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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